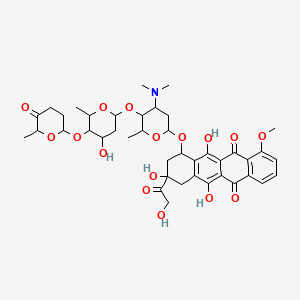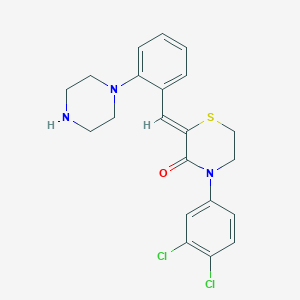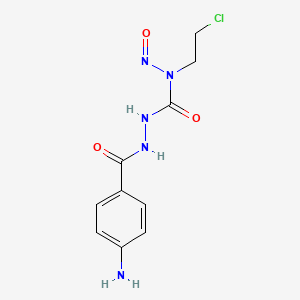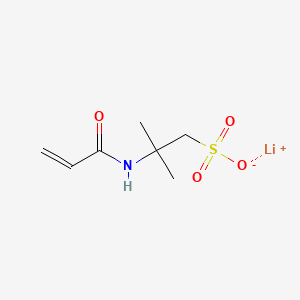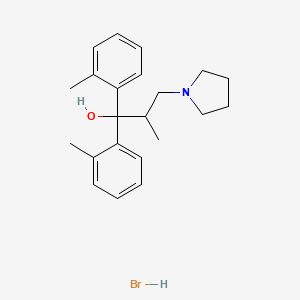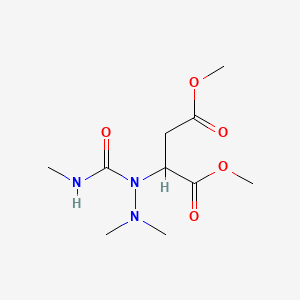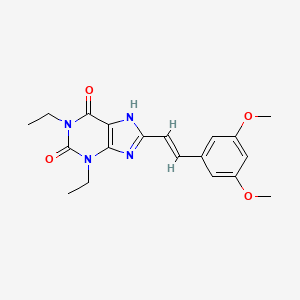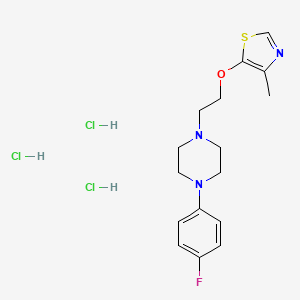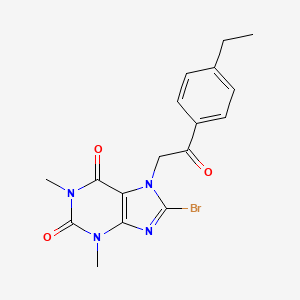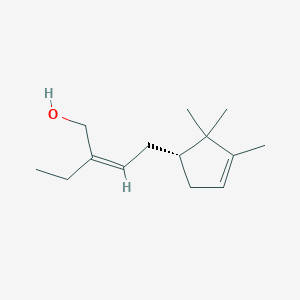
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- is an organic compound with a complex structure It is a derivative of butenol and features a cyclopentene ring with multiple substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- typically involves multi-step organic reactions. The process may start with the preparation of the cyclopentene ring, followed by the introduction of the butenol moiety and the ethyl and trimethyl substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, purification methods, and quality control measures are also important considerations in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific active sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Buten-1-ol, (E)-: A stereoisomer with different spatial arrangement of atoms.
2-Buten-1-ol, (Z)-: Another stereoisomer with distinct chemical properties.
Crotonyl alcohol: A simpler analog with fewer substituents.
Uniqueness
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
204581-21-5 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(Z)-2-ethyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7-/t13-/m1/s1 |
InChI-Schlüssel |
KHQDWCKZXLWDNM-FFXRNRBCSA-N |
Isomerische SMILES |
CC/C(=C/C[C@H]1CC=C(C1(C)C)C)/CO |
Kanonische SMILES |
CCC(=CCC1CC=C(C1(C)C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


